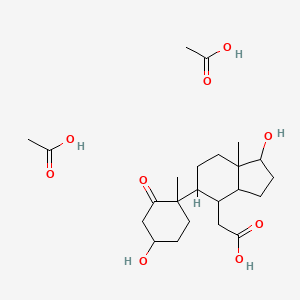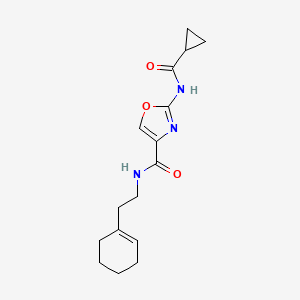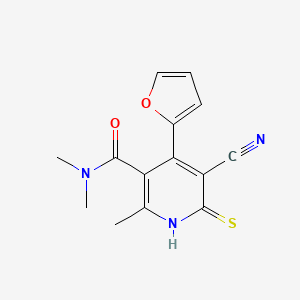
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Indanacetic Acid Core: This can be achieved through a Friedel-Crafts acylation reaction, where an indane derivative reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indanacetic acid derivative.
Hydroxylation and Methylation: Hydroxylation can be performed using a hydroxylating agent like osmium tetroxide, followed by methylation using methyl iodide in the presence of a base.
Diacetate Formation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or acetyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ethers, amines.
Aplicaciones Científicas De Investigación
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling processes.
Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Indanacetic Acid Derivatives: Compounds with similar indanacetic acid cores but different substituents.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups and varying functional groups.
Uniqueness
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
acetic acid;2-[1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5.2C2H4O2/c1-18-8-6-14(19(2)7-5-11(20)9-16(19)22)12(10-17(23)24)13(18)3-4-15(18)21;2*1-2(3)4/h11-15,20-21H,3-10H2,1-2H3,(H,23,24);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGAJGYIVQZXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC12CCC(C(C1CCC2O)CC(=O)O)C3(CCC(CC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2610485.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)


![2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2610500.png)

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)

![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2610506.png)
![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)
![methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)
